molecular formula C22H20O2 B14681359 2-Methoxy-1,2,3-triphenylpropan-1-one CAS No. 27962-37-4

2-Methoxy-1,2,3-triphenylpropan-1-one

Cat. No.: B14681359
CAS No.: 27962-37-4
M. Wt: 316.4 g/mol
InChI Key: YLIHAHJCTDPHCC-UHFFFAOYSA-N
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Description

2-Methoxy-1,2,3-triphenylpropan-1-one is an organic compound with the molecular formula C22H20O2 It is a derivative of triphenylpropanone, where one of the phenyl groups is substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,2,3-triphenylpropan-1-one typically involves the reaction of benzaldehyde derivatives with appropriate reagents. One common method is the condensation of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,2,3-triphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-1,2,3-triphenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1,2,3-triphenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,1,2-triphenylpropan-1-ol: A similar compound with an alcohol group instead of a ketone.

    2-Methoxy-1,4-naphthoquinone: Another methoxy-substituted compound with different structural features.

Uniqueness

2-Methoxy-1,2,3-triphenylpropan-1-one is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

27962-37-4

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-methoxy-1,2,3-triphenylpropan-1-one

InChI

InChI=1S/C22H20O2/c1-24-22(20-15-9-4-10-16-20,17-18-11-5-2-6-12-18)21(23)19-13-7-3-8-14-19/h2-16H,17H2,1H3

InChI Key

YLIHAHJCTDPHCC-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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